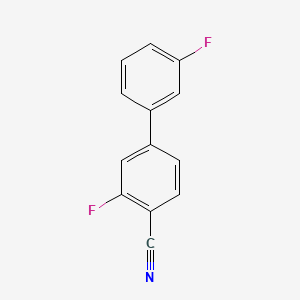

2-Fluoro-4-(3-fluorophenyl)benzonitrile

Description

2-Fluoro-4-(3-fluorophenyl)benzonitrile (CAS 1214356-07-6) is a fluorinated aromatic compound featuring a benzonitrile core substituted with fluorine at the 2-position and a 3-fluorophenyl group at the 4-position. Its molecular formula is C₁₃H₇F₂N, with a molecular weight of 215.20 g/mol. This compound is primarily utilized as a pharmaceutical intermediate and in materials science due to its electron-deficient aromatic system, which enhances reactivity in cross-coupling reactions and modulates electronic properties in functional materials .

Properties

IUPAC Name |

2-fluoro-4-(3-fluorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYACUYUBQSBPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673368 | |

| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214356-07-6 | |

| Record name | 3,3′-Difluoro[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214356-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-fluorophenyl)benzonitrile typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-fluorobenzonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-fluorophenyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Coupling Reactions: It can undergo metal-mediated coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include lithium N,N-dialkylaminoborohydride for reduction reactions and metal catalysts for coupling reactions. The reactions are typically carried out under inert atmosphere and at controlled temperatures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex aromatic compounds, while substitution reactions can produce various substituted benzonitriles .

Scientific Research Applications

2-Fluoro-4-(3-fluorophenyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-fluorophenyl)benzonitrile involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, influencing their activity and stability. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomer: 2-Fluoro-4-(4-fluorophenyl)benzonitrile

The positional isomer 2-fluoro-4-(4-fluorophenyl)benzonitrile (CAS 1214332-40-7) differs only in the fluorine substitution on the phenyl ring (para vs. meta). Key distinctions include:

- Electronic Effects : The para-fluorine on the phenyl group creates a stronger electron-withdrawing effect compared to the meta-substitution, altering dipole moments and reactivity in electrophilic substitutions .

- Applications : Both isomers serve as intermediates in drug synthesis, but the para-isomer is more frequently used in liquid crystal displays (LCDs) due to its linear molecular geometry, which enhances alignment in mesophases .

| Property | 2-Fluoro-4-(3-fluorophenyl)benzonitrile | 2-Fluoro-4-(4-fluorophenyl)benzonitrile |

|---|---|---|

| CAS Number | 1214356-07-6 | 1214332-40-7 |

| Molecular Formula | C₁₃H₇F₂N | C₁₃H₇F₂N |

| Purity (Typical) | 95% | 95% |

| Key Application | Pharmaceutical intermediate | LCD materials, drug synthesis |

Thiophene-Based Analogues: MOT and DMAT

The compounds 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) and 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) demonstrate how substituents influence photophysical properties:

- Quantum Yields: MOT exhibits a quantum yield of 0.45 in non-polar solvents, while DMAT shows higher yields (0.62) due to the dimethylamino group’s electron-donating effect, which stabilizes excited states .

- Solvent Sensitivity: DMAT’s emission is quenched in polar solvents, whereas MOT maintains stability, highlighting the role of donor groups in polarity-dependent applications .

DGAT2-iJ (3-bromo-4-[2-fluoro-4-(substituted)phenoxy]benzonitrile)

This compound, a diacylglycerol acyltransferase 2 (DGAT2) inhibitor, incorporates bromine and a phenoxy group. Key differences:

- Bioactivity: The bromine atom enhances binding affinity to DGAT2, while the benzonitrile core improves metabolic stability compared to non-fluorinated analogues .

- Selectivity : DGAT2-iJ shows 100-fold selectivity for DGAT2 over DGAT1, critical for targeting lipid metabolism disorders .

ABM-2 (Imidazolidinone Derivative)

ABM-2, a derivative of 2-fluoro-4-substituted benzonitrile, is designed for androgen receptor degradation. The imidazolidinone moiety enables proteolysis-targeting chimera (PROTAC) activity, demonstrating how functionalization expands therapeutic utility .

Boronic Ester Derivative: 2-Fluoro-4-(pinacolboronyl)benzonitrile

This derivative (CAS 870238-67-8) is used in Suzuki-Miyaura cross-coupling reactions. Key contrasts:

Trifluoromethyl-Substituted Analogues

2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 194853-86-6) features a trifluoromethyl group instead of a fluorophenyl substituent:

Biological Activity

2-Fluoro-4-(3-fluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7F2N, recognized for its potential biological activities and applications in medicinal chemistry. This compound features two fluorine substituents on the benzene ring, which significantly influence its chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The structural characteristics of this compound allow it to engage in various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of fluorine atoms enhances its ability to form hydrogen bonds with target biomolecules, which can modulate the activity of enzymes and receptors involved in various biological processes .

The mechanism by which this compound exerts its biological effects is primarily through:

- Hydrogen Bonding : The fluorine atoms can participate in strong hydrogen bonding with molecular targets, influencing their stability and activity.

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, altering their function and leading to therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, compounds containing fluorinated benzonitrile derivatives have demonstrated significant inhibitory effects on various cancer cell lines, suggesting potential as anticancer agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. It has been associated with the inhibition of amyloid-beta peptide production, which is crucial for preventing amyloid plaque formation in the brain .

Case Studies

Several studies have highlighted the biological activity of this compound:

- In vitro Studies : In a study assessing the cytotoxicity of fluorinated compounds, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

- Neurodegenerative Disease Models : Research involving animal models for Alzheimer's disease demonstrated that treatment with related benzonitrile derivatives resulted in reduced amyloid plaque accumulation and improved cognitive function .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.